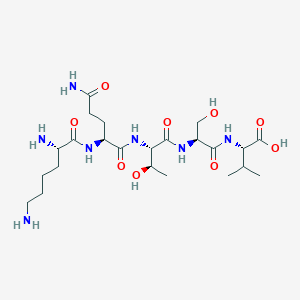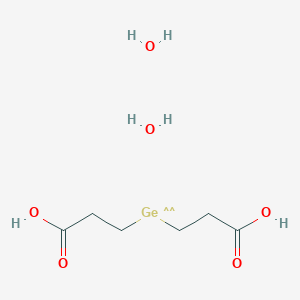
3,3'-(lambda~2~-Germanediyl)dipropanoic acid--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2): 3,3’-(Dihydroxygermanediyl)bispropionic acid , is an organogermanium compound. This compound is characterized by the presence of germanium atoms bonded to propanoic acid groups, with water molecules associated in a 1:2 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) typically involves the reaction of germanium tetrachloride with propanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium precursor. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using germanium dioxide as a starting material. The germanium dioxide is first reduced to germanium tetrachloride, which is then reacted with propanoic acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The propanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted germanium propanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block for the development of new materials with unique properties .
Biology: In biological research, organogermanium compounds are studied for their potential therapeutic effects, including anti-inflammatory and immunomodulatory activities .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mécanisme D'action
The mechanism of action of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The germanium center can coordinate with various biomolecules, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other macromolecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
- 3,3’-(2,2-Propanediyldisulfanediyl)dipropanoic acid
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
Comparison: Compared to similar compounds, 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) exhibits unique properties due to the presence of germanium. This element imparts distinct electronic and structural characteristics, making the compound valuable for specific applications in materials science and medicinal chemistry. The presence of water molecules in the compound’s structure also influences its solubility and reactivity, distinguishing it from other organogermanium compounds .
Propriétés
Numéro CAS |
189192-69-6 |
|---|---|
Formule moléculaire |
C6H14GeO6 |
Poids moléculaire |
254.80 g/mol |
InChI |
InChI=1S/C6H10GeO4.2H2O/c8-5(9)1-3-7-4-2-6(10)11;;/h1-4H2,(H,8,9)(H,10,11);2*1H2 |
Clé InChI |
ZNCGMYDOTMZWDH-UHFFFAOYSA-N |
SMILES canonique |
C(C[Ge]CCC(=O)O)C(=O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


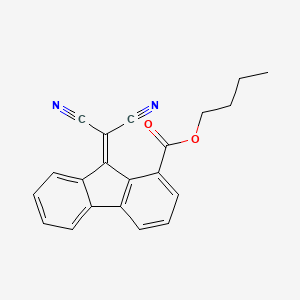
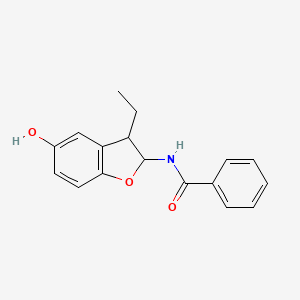
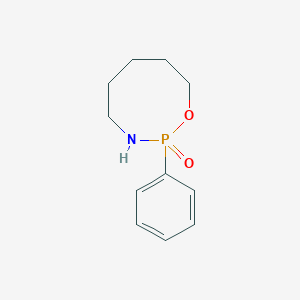
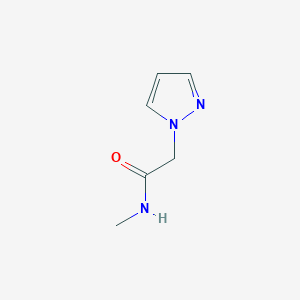
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
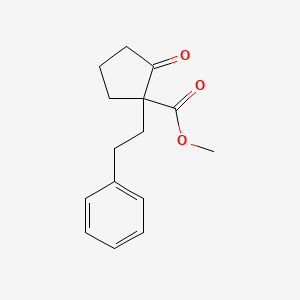
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
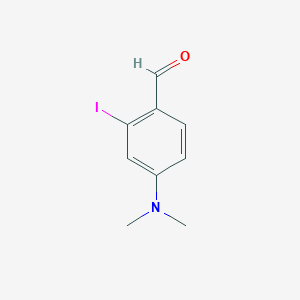
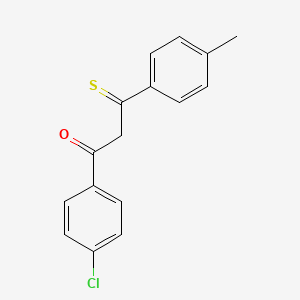
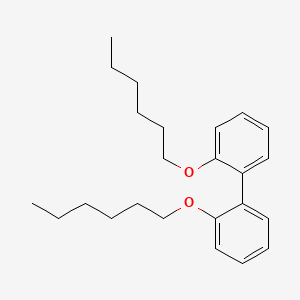
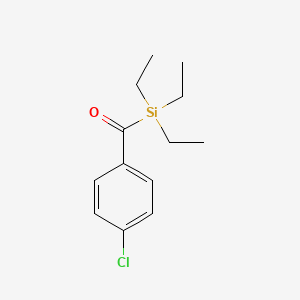
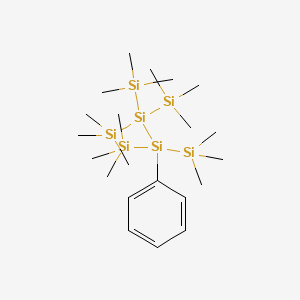
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
